(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid
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Overview
Description
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-methyl-piperidine.
Fmoc Protection: The amine group of 3-methyl-piperidine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The protected amine is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides, where the Fmoc group protects the amine functionality during the coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for studying enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include:
Amine Protection: The Fmoc group forms a stable carbamate linkage with the amine group.
Selective Deprotection: The Fmoc group can be selectively removed using mild bases such as piperidine, enabling further functionalization.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-3-methyl-piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
®-Fmoc-3-methyl-piperidine-3-carboxylic acid: The enantiomer of the compound with the ®-configuration.
Fmoc-3-methyl-piperidine-3-carboxylic acid: Without the specific (S)- or ®-configuration.
Uniqueness
(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration is crucial in peptide synthesis, where the spatial arrangement of atoms affects the biological activity and function of the synthesized peptides.
Properties
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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